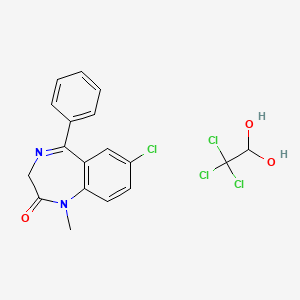

Chlorazepam

Description

Structure

3D Structure of Parent

Properties

CAS No. |

34985-87-0 |

|---|---|

Molecular Formula |

C18H16Cl4N2O3 |

Molecular Weight |

450.1 g/mol |

IUPAC Name |

7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;2,2,2-trichloroethane-1,1-diol |

InChI |

InChI=1S/C16H13ClN2O.C2H3Cl3O2/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-9H,10H2,1H3;1,6-7H |

InChI Key |

SDWAACKJISOIGZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.C(C(Cl)(Cl)Cl)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Clonazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonazepam, a potent benzodiazepine derivative, is a cornerstone in the therapeutic management of a spectrum of neurological and psychiatric disorders. Marketed under trade names such as Klonopin and Rivotril, its clinical utility stems from its pronounced anxiolytic, anticonvulsant, muscle relaxant, and sedative properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and pharmacological profile of clonazepam, intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development.

Chemical Structure and Nomenclature

Clonazepam is chemically designated as 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one.[2] Its structure is characterized by a benzene ring fused to a seven-membered diazepine ring, with a 2-chlorophenyl substituent at position 5 and a nitro group at position 7.

Caption: Chemical structure of Clonazepam.

Physicochemical Properties

Clonazepam is an off-white to light yellow crystalline powder with a faint odor.[3] It is practically insoluble in water, slightly soluble in alcohol and methanol, and soluble in organic solvents like acetone and chloroform.[4][5][6]

Table 1: Physicochemical Properties of Clonazepam

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀ClN₃O₃ | [3][4][7] |

| Molecular Weight | 315.71 g/mol | [3][4][7] |

| Melting Point | 236.5-238.5 °C | [4][6][8] |

| pKa | 1.5 (strongest acidic), 10.5 (strongest basic) | [4][9][10] |

| LogP | 2.41 | [11] |

| Water Solubility | <0.1 mg/mL | [6] |

Pharmacological Properties

Mechanism of Action

Clonazepam exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[2][12] It binds to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding enhances the affinity of the inhibitory neurotransmitter GABA for its receptor, leading to an increased frequency of chloride channel opening.[2][12][13] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing an overall inhibitory effect on synaptic transmission.[2][9]

Caption: Clonazepam's signaling pathway via the GABA-A receptor.

Pharmacokinetics

Clonazepam is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 90%.[14][15][16] Peak plasma concentrations are typically reached within 1 to 4 hours.[14][15][16] It is about 85% bound to plasma proteins.[14][15][16] Clonazepam is extensively metabolized in the liver, primarily through nitroreduction by cytochrome P450 enzymes, particularly CYP3A4.[1][2] Its major metabolites, such as 7-aminoclonazepam, are pharmacologically inactive.[1] The elimination half-life of clonazepam is long, ranging from 19 to 60 hours.[1][2]

Table 2: Pharmacokinetic Parameters of Clonazepam

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% | [14][15][16] |

| Time to Peak Plasma Concentration | 1 - 4 hours | [14][15][16] |

| Protein Binding | ~85% | [14][15][16] |

| Metabolism | Hepatic (primarily CYP3A4) | [1][2] |

| Elimination Half-life | 19 - 60 hours | [1][2] |

Experimental Protocols

Synthesis of Clonazepam

A common synthetic route to clonazepam involves the reaction of 2-amino-2'-chloro-5-nitrobenzophenone with bromoacetyl bromide to form 2-(bromoacetamido)-2'-chloro-5-nitrobenzophenone. This intermediate is then cyclized in the presence of a cyclizing agent such as hexamethylenetetramine or ammonia to yield clonazepam.[2][3]

Detailed Steps:

-

Acylation: 2-amino-2'-chloro-5-nitrobenzophenone is dissolved in a suitable solvent (e.g., chloroform, dichloromethane). Bromoacetyl bromide is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure.

-

Cyclization: The crude 2-(bromoacetamido)-2'-chloro-5-nitrobenzophenone is dissolved in a solvent like ethanol. A cyclizing agent (e.g., a solution of ammonia in ethanol or hexamethylenetetramine) is added, and the mixture is refluxed.

-

Purification: After cooling, the precipitated crude clonazepam is collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dichloromethane, to yield high-purity clonazepam.[3]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is commonly used for the quantification of clonazepam in bulk drug and pharmaceutical formulations.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., Develosil ODS HG-5 RP C18, 5μm, 15cm x 4.6mm i.d.) is typically employed.[12]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used. A common mobile phase composition is Methanol:Phosphate buffer (0.02M) in a 55:45 ratio, with the pH adjusted to 2.6.[12]

-

Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[12]

-

Detection: UV detection is performed at a wavelength of 255 nm.[12]

-

Sample Preparation: A standard stock solution of clonazepam is prepared by dissolving a known amount in the mobile phase. For analysis of tablets, a number of tablets are weighed, powdered, and a quantity equivalent to a specific amount of clonazepam is dissolved in the mobile phase, sonicated, and filtered before injection.[12]

-

Quantification: The concentration of clonazepam is determined by comparing the peak area of the sample with that of a standard of known concentration.

Caption: A typical experimental workflow for the HPLC analysis of Clonazepam.

In Vitro GABA-A Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of clonazepam for the benzodiazepine binding site on the GABA-A receptor.

Protocol Outline:

-

Membrane Preparation: Membranes expressing GABA-A receptors are prepared from cell lines (e.g., HEK-293 cells transfected with the appropriate receptor subunits) or from animal brain tissue (e.g., rat cortex).

-

Radioligand: A radiolabeled benzodiazepine, such as [³H]flunitrazepam, is used as the ligand.

-

Incubation: The prepared membranes are incubated with the radioligand in the presence of varying concentrations of clonazepam (the competitor).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of clonazepam that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of clonazepam for the receptor.

Animal Models for Anticonvulsant Activity

The anticonvulsant properties of clonazepam can be evaluated in various animal models of epilepsy.

Maximal Electroshock (MES) Test in Mice:

-

Principle: This test is a model for generalized tonic-clonic seizures.

-

Procedure: An electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

Dosing: Clonazepam is administered to groups of mice at various doses prior to the electrical stimulus.

-

Evaluation: The dose of clonazepam that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Conclusion

Clonazepam's well-defined chemical structure and its specific interaction with the GABA-A receptor form the basis of its potent pharmacological effects. The data and experimental protocols summarized in this guide offer a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development. A thorough understanding of its properties is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles, as well as for the continued investigation of its therapeutic applications.

References

- 1. Clonazepam - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. CN116023342B - Preparation method of high-purity clonazepam - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.in [pharmacyjournal.in]

- 11. Determination of clonazepam and its 7-amino metabolite in plasma and blood by gas chromatography-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijarmps.org [ijarmps.org]

- 13. saspublishers.com [saspublishers.com]

- 14. 9409551.fs1.hubspotusercontent-na1.net [9409551.fs1.hubspotusercontent-na1.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Highly selective solid phase extraction of clonazepam from water using a urea modified MOF prior to HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of Clonazepam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms underlying the interaction of clonazepam with γ-aminobutyric acid type A (GABA-A) receptors. It includes quantitative data on binding affinities and functional potentiation, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation

Clonazepam, a high-potency benzodiazepine, exerts its therapeutic effects—including anxiolytic, anticonvulsant, and muscle relaxant properties—by acting as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3] It is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.[3][4]

Upon binding of the endogenous neurotransmitter GABA to its orthosteric site at the interface of the α and β subunits, the channel opens, allowing an influx of Cl⁻ ions.[4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[4]

Clonazepam and other benzodiazepines bind to a distinct allosteric site, known as the benzodiazepine (BZD) site, located at the interface of the α and γ subunits.[3][4] By binding to this site, clonazepam does not open the channel directly but enhances the effect of GABA.[1] It increases the frequency of channel opening in the presence of GABA, leading to a greater influx of Cl⁻ ions and a more potent inhibitory signal.[1] This potentiation of GABAergic neurotransmission is the fundamental mechanism behind clonazepam's pharmacological effects.

Quantitative Data: Binding Affinity and Functional Potentiation of Clonazepam

The affinity and efficacy of clonazepam vary depending on the subunit composition of the GABA-A receptor. While clonazepam binds with high affinity to several subtypes, its potentiation of GABA-induced currents can differ.

Table 1: Binding Affinity (Ki) of Clonazepam for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 1.7 | [5] |

| α2β3γ2 | 1.5 | [5] |

| α3β3γ2 | 1.8 | [5] |

| α5β3γ2 | 1.9 | [5] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potentiation (EC₅₀) of GABA-Evoked Currents by Clonazepam

| Receptor Subtype | Clonazepam EC₅₀ (nM) | Maximum Potentiation (% of GABA alone) | Reference |

| α3β3γ2L | 89.8 ± 22.5 | 258.9% |

Note: EC₅₀ represents the concentration of clonazepam that produces 50% of its maximal potentiation of the GABA response.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway with Clonazepam Modulation

The following diagram illustrates the signaling cascade initiated by GABA binding to the GABA-A receptor and its modulation by clonazepam.

Caption: GABA-A receptor signaling pathway modulated by clonazepam.

Experimental Workflow for Characterizing Clonazepam's Effect on GABA-A Receptors

This diagram outlines the typical experimental workflow to determine the binding affinity and functional potentiation of clonazepam on GABA-A receptors.

Caption: Experimental workflow for clonazepam-GABA-A receptor studies.

Detailed Experimental Protocols

Radioligand Binding Assay for Clonazepam Affinity

This protocol is adapted for determining the binding affinity (Ki) of clonazepam for specific GABA-A receptor subtypes expressed in a cell line (e.g., HEK293 cells).

1. Membrane Preparation:

-

Culture HEK293 cells transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).

-

Harvest cells and homogenize in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

-

In a 96-well plate, add the following in order:

-

50 µL of assay buffer.

-

50 µL of varying concentrations of clonazepam (or vehicle for total binding).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]flunitrazepam at a concentration near its Kd).

-

50 µL of the prepared cell membranes (typically 20-50 µg of protein).

-

-

To determine non-specific binding, add a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) in separate wells.

-

Incubate the plate at 4°C for 60-90 minutes.

3. Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the clonazepam concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of clonazepam that inhibits 50% of specific radioligand binding) from the curve fit.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of clonazepam's modulatory effects on GABA-A receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Prepare complementary RNAs (cRNAs) for the desired GABA-A receptor subunits (e.g., α1, β2, γ2) from linearized cDNA templates using an in vitro transcription kit.

-

Inject a mixture of the subunit cRNAs (typically in a 1:1:5 ratio for α:β:γ) into the cytoplasm of stage V-VI oocytes (approximately 50 nL per oocyte).

-

Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (containing in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.4).

-

Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV using a two-electrode voltage clamp amplifier.

3. Drug Application and Data Acquisition:

-

Establish a baseline current in the Ringer's solution.

-

Apply a sub-maximal concentration of GABA (typically the EC₁₀-EC₂₀) to elicit a control inward current.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of clonazepam.

-

Record the peak amplitude of the GABA-evoked currents in the absence and presence of clonazepam.

4. Data Analysis:

-

Express the current potentiation by clonazepam as a percentage of the control GABA response.

-

Plot the percentage potentiation against the logarithm of the clonazepam concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal dose-response equation to determine the EC₅₀ for potentiation and the maximum potentiation.

Conclusion

Clonazepam's mechanism of action is centered on its role as a positive allosteric modulator of GABA-A receptors. By binding to the benzodiazepine site, it enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. The specific subunit composition of the GABA-A receptor dictates the binding affinity and functional potentiation of clonazepam, contributing to its diverse pharmacological profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of the intricate interactions between benzodiazepines and GABA-A receptors, which is essential for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 2. multichannelsystems.com [multichannelsystems.com]

- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low Expression in Xenopus Oocytes and Unusual Functional Properties of α1β2γ2 GABAA Receptors with Non-Conventional Subunit Arrangement - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Clonazepam in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Clonazepam, a high-potency, long-acting benzodiazepine, is a cornerstone in the management of epilepsy and anxiety disorders. Its therapeutic efficacy is underpinned by a well-characterized pharmacological profile, extensively investigated in numerous preclinical models. This technical guide provides a comprehensive overview of the preclinical pharmacology of clonazepam, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action and Pharmacodynamics

Clonazepam exerts its pharmacological effects primarily through the potentiation of GABAergic neurotransmission.[1] It binds to a specific allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor, distinct from the GABA binding site itself.[2][3] This binding enhances the affinity of the GABA-A receptor for its endogenous ligand, GABA, leading to an increased frequency of chloride channel opening.[2][4] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less excitable and thus producing an inhibitory effect on neurotransmission.[1][2] This enhanced inhibition underlies clonazepam's anticonvulsant, anxiolytic, and sedative properties.

Beyond its primary GABAergic activity, some studies in animal models suggest that clonazepam may also influence the serotonin system.[4][5]

Receptor Binding Affinity

Clonazepam exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor. The binding affinity, represented by the inhibition constant (Ki), varies depending on the specific alpha subunit isoform present in the GABA-A receptor complex.

| GABA-A Receptor Subunit | Ki (nM) |

| α1β3γ2 | 1.1 ± 0.1 |

| α2β3γ2 | 0.9 ± 0.1 |

| α3β3γ2 | 1.3 ± 0.1 |

| α5β3γ2 | 1.0 ± 0.1 |

Data compiled from radioligand binding assays.

Signaling Pathway

The following diagram illustrates the signaling pathway of Clonazepam at the GABA-A receptor.

Caption: Clonazepam's mechanism of action at the GABA-A receptor.

Pharmacokinetics

The pharmacokinetic profile of clonazepam has been characterized in various preclinical species. It is generally well-absorbed orally and exhibits a relatively long half-life.

Pharmacokinetic Parameters in Rodents

| Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |

| Rat | Oral (2 mg/kg) | ~3 | ~13 | ~43 | >80 |

| IV (2 mg) | - | - | 19-60 | - | |

| Mouse | Oral (0.1-0.5 mg/kg) | - | - | - | - |

| SC (1 mg/kg) | - | - | - | - |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration. Data are approximate and can vary based on study design and animal strain.[6][7]

Preclinical Models and Efficacy

Clonazepam has been extensively evaluated in a range of preclinical models to characterize its anticonvulsant, anxiolytic, and sedative effects.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used screening tool for anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.

Experimental Protocol:

-

Animals: Male Swiss mice (20-25 g).

-

Drug Administration: Clonazepam is administered intraperitoneally (i.p.) at various doses (e.g., 0.03125, 0.0625, 0.125, 0.25 mg/kg) 30 minutes prior to PTZ injection.

-

Seizure Induction: A sub-convulsive dose of PTZ (e.g., 50 mg/kg, s.c.) is administered to assess the threshold for different seizure phases, or a convulsive dose (e.g., 75-100 mg/kg, i.p.) is used to evaluate protection against seizures.

-

Observation: Animals are observed for 30 minutes for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).

-

Endpoints: Latency to the first myoclonic jerk, generalized clonus, and tonic hindlimb extension. The dose that protects 50% of the animals from seizures (ED50) is calculated.

Efficacy Data:

| Seizure Endpoint | ED50 (mg/kg, i.p.) |

| Myoclonic Jerks | - |

| Generalized Clonus | - |

| Tonic Extensor | 0.04 |

Data from a study in mice.

Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animals: Male Wistar rats (200-250 g) or mice.

-

Drug Administration: Clonazepam (e.g., 0.25 mg/kg, i.p.) is administered 30-60 minutes before the test.[5][8]

-

Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system.

-

Endpoints: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect.

Efficacy Data:

| Species | Dose (mg/kg, i.p.) | Effect on Open Arm Time |

| Rat | 0.25 | Significant Increase |

Data from a study in female rats.[5]

Anxiolytic Activity: Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to a brightly lit environment.

Experimental Protocol:

-

Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them.

-

Animals: Male mice.

-

Drug Administration: Clonazepam is administered at various doses prior to the test.

-

Procedure: The mouse is placed in the dark compartment and allowed to explore the apparatus for a set period (e.g., 5-10 minutes).

-

Data Collection: The time spent in each compartment, the number of transitions between compartments, and the latency to first enter the light compartment are recorded.

-

Endpoints: Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.[9]

Efficacy Data:

| Species | Effective Dose Range (mg/kg) |

| Mouse | Anxiolytic effects observed at doses that do not significantly impair locomotor activity. |

Sedative Activity: Open Field Test

The open field test is used to assess general locomotor activity and can be used to measure the sedative effects of a compound.

Experimental Protocol:

-

Apparatus: A square or circular arena with walls to prevent escape.

-

Animals: Mice or rats.

-

Drug Administration: Clonazepam is administered at various doses prior to the test. Doses higher than those used for anxiolytic testing are typically required to observe sedation.

-

Procedure: The animal is placed in the center of the open field and its activity is recorded for a specified duration (e.g., 10-30 minutes).

-

Data Collection: An automated tracking system records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Endpoints: A significant decrease in locomotor activity (total distance traveled) is indicative of a sedative effect.[10]

Efficacy Data:

| Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity |

| Mouse | 1 | Significant decrease (tolerance develops with repeated administration) |

Data from a study in BTBR mice.[10]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the preclinical models described.

Caption: Workflow for the PTZ-induced seizure model.

Caption: Workflow for the Elevated Plus Maze test.

Conclusion

Preclinical models have been instrumental in elucidating the pharmacological profile of clonazepam. Its primary mechanism of action via positive allosteric modulation of the GABA-A receptor is well-established and directly correlates with its potent anticonvulsant, anxiolytic, and sedative effects observed in a variety of rodent models. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working with clonazepam and other GABAergic modulators. This foundational knowledge is crucial for the design of future studies and the development of novel therapeutics targeting the GABAergic system.

References

- 1. Clonazepam - Wikipedia [en.wikipedia.org]

- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of clonazepam in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiolytic effect of clonazepam in female rats: grooming microstructure and elevated plus maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of clonazepam on brain development of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diazepam - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of Inhibitory Neurotransmission by GABAA Receptors Having α2,3-Subunits Ameliorates Behavioral Deficits in a Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Clonazepam to Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Clonazepam to benzodiazepine receptors. Clonazepam, a potent benzodiazepine, exerts its therapeutic effects by modulating the activity of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. A thorough understanding of its interaction with benzodiazepine receptors at a molecular level is crucial for ongoing research and the development of novel therapeutics.

Quantitative Binding Affinity of Clonazepam

The binding affinity of Clonazepam to benzodiazepine receptors is a key determinant of its potency and pharmacological profile. This affinity is typically quantified using equilibrium dissociation constants (Kd), inhibitor constants (Ki), and the concentration of a drug that inhibits 50% of specific binding of a radioligand (IC50). Clonazepam exhibits high affinity for the benzodiazepine binding site on the GABAA receptor.

Below is a summary of the reported in vitro binding affinities of Clonazepam for various GABAA receptor subtypes. The GABAA receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, with the most common in the central nervous system being comprised of α, β, and γ subunits. Benzodiazepines, including Clonazepam, bind at the interface of the α and γ subunits.[1][2]

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |

| α1β2γ2 | Clonazepam | Ki | ~1.0 - 2.0 | [3] |

| α2β2γ2 | Clonazepam | Ki | ~1.0 - 2.0 | [3] |

| α3β2γ2 | Clonazepam | Ki | ~1.5 - 2.5 | [3] |

| α5β2γ2 | Clonazepam | Ki | ~1.0 - 2.0 | [3] |

| Rat Brain Homogenate | Clonazepam | IC50 | ~0.9 | [4] |

| Fetal Mouse Cerebral Cortical Cells | Clonazepam | Kd | 18 (control), 30 (drug-exposed) | Not explicitly cited |

| Fetal Mouse Cerebral Cortical Cells | Clonazepam | Kd | 49 (control), 162 (drug-exposed) | Not explicitly cited |

Note: The binding affinity of Clonazepam does not show significant differentiation between the α1 and α2-containing GABAA receptor subtypes.[3] This lack of selectivity is a characteristic of many classical benzodiazepines.

Experimental Protocols

The determination of Clonazepam's binding affinity to benzodiazepine receptors is predominantly carried out using radioligand binding assays. A common and well-established method is the radioligand displacement assay using [3H]flunitrazepam, a high-affinity benzodiazepine receptor agonist.

Radioligand Displacement Assay Using [3H]Flunitrazepam

This competitive binding assay measures the ability of an unlabeled compound (Clonazepam) to displace a radiolabeled ligand ([3H]flunitrazepam) from the benzodiazepine binding site on the GABAA receptor.

1. Preparation of Receptor Source:

-

Tissue Homogenates: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions containing the GABAA receptors.[4][5]

-

Cell Lines: Alternatively, cell lines recombinantly expressing specific GABAA receptor subtypes (e.g., HEK-293 cells) can be used.[6] The cells are cultured and harvested, followed by membrane preparation.

2. Assay Buffer:

-

A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4.[5]

3. Incubation:

-

A fixed concentration of the radioligand, [3H]flunitrazepam (typically in the low nanomolar range), is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled competitor, Clonazepam, are added to the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.[5]

4. Separation of Bound and Free Radioligand:

-

After incubation, the reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.[5][7] The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

5. Quantification of Radioactivity:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

6. Data Analysis:

-

The data are plotted as the percentage of specific binding of [3H]flunitrazepam versus the logarithm of the Clonazepam concentration.

-

The IC50 value for Clonazepam is determined from this competition curve.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[8]

Visualizations

GABAA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABAA receptor and the modulatory effect of Clonazepam.

Caption: GABA-A Receptor Signaling Pathway.

Experimental Workflow: Radioligand Displacement Assay

The diagram below outlines the key steps in a typical radioligand displacement assay for determining the binding affinity of Clonazepam.

Caption: Radioligand Displacement Assay Workflow.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

The Genesis of a Keystone Anxiolytic and Anticonvulsant: The Discovery and Development of Clonazepam

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clonazepam, a potent benzodiazepine, has been a cornerstone in the therapeutic arsenal for neurological and psychiatric disorders for decades. Its journey from a novel chemical entity to a widely prescribed medication is a testament to the systematic drug discovery and development process. This technical guide provides a comprehensive overview of the history of clonazepam, from its initial synthesis to its established clinical use, with a focus on the scientific underpinnings of its development.

Discovery and Initial Synthesis

Clonazepam was synthesized in the early 1960s by the accomplished chemist Dr. Leo Sternbach and his team at Hoffmann-La Roche.[1][2][3] This discovery was part of a broader exploration of the 1,4-benzodiazepine class of compounds, which had already shown promise with the successful introduction of chlordiazepoxide (Librium) and diazepam (Valium).[2][3] The synthesis of clonazepam was first reported in 1962. The core of Sternbach's method involved the cyclization of 2-amino-2'-chloro-5-nitrobenzophenone with aminoacetonitrile, followed by hydrolysis to yield the 1,4-benzodiazepine-2-one structure. A key final step was the nitration of the unsubstituted benzene ring.[4] The current manufacturing process remains similar to Sternbach's original five-step synthesis, starting from 2-chloro-2'-nitrobenzophenone and concluding with the same nitration step.[4] Clonazepam was patented in 1964, marking a significant milestone in its development.[5]

Experimental Protocol: Original Synthesis of Clonazepam (Conceptual Outline)

While the precise, proprietary details of the industrial synthesis are not fully public, the key chemical transformations as described in the scientific and patent literature are as follows:

-

Starting Material: 2-chloro-2'-nitrobenzophenone.

-

Step 1: Amination. The starting material is reacted with an aminating agent to introduce a glycine or a protected glycine equivalent at the 2-position of the benzophenone. This is a critical step for forming the diazepine ring.

-

Step 2: Cyclization. The intermediate is then treated with a base to induce an intramolecular cyclization, forming the seven-membered diazepine ring. This step creates the core benzodiazepine structure.

-

Step 3: Deprotection/Hydrolysis. If a protected glycine was used, the protecting group is removed. This step typically yields the final 1,3-dihydro-2H-1,4-benzodiazepin-2-one structure.

-

Step 4: Nitration. The benzodiazepine intermediate is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 7-position of the benzodiazepine ring system. This final step yields clonazepam.

Preclinical Development

Following its synthesis, clonazepam underwent extensive preclinical evaluation to characterize its pharmacological profile. These studies were crucial in identifying its potent anticonvulsant and anxiolytic properties.

Anticonvulsant Activity

Early preclinical studies in various animal models robustly demonstrated clonazepam's efficacy in preventing seizures.

-

Pentylenetetrazol (PTZ)-Induced Seizures: Clonazepam was shown to be highly effective in protecting against seizures induced by the chemoconvulsant pentylenetetrazol. In one study, the development of tolerance to the anticonvulsant effect of clonazepam was investigated in dogs by weekly determinations of the convulsive threshold through the infusion of pentylenetetrazol.[6]

-

Rhinencephalic Epilepsy Model: In a 1974 study, the anti-epileptic action of clonazepam was investigated in an "acute" rhinencephalic epilepsy model in rabbits, providing further evidence of its anticonvulsant properties in a model of focal epilepsy.[7]

-

Dravet Syndrome Model: More recent preclinical work has shown that clonazepam can be effective in suppressing hyperthermia-induced seizures in a mouse model of Dravet syndrome, a severe form of childhood epilepsy.[8]

Anxiolytic Activity

The anxiolytic (anti-anxiety) effects of clonazepam were also established through various behavioral pharmacology models in animals.

-

Elevated Plus-Maze (EPM) Test: The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open, more "anxiety-provoking" arms of the maze. A study in female rats demonstrated that clonazepam (0.25 mg/kg, intraperitoneally) had a significant anxiolytic effect, independent of the estrous cycle phase.[4][6]

-

Apparatus: The elevated plus-maze consists of four arms (two open, two enclosed by high walls) arranged in the shape of a plus sign and elevated from the floor.

-

Animals: Typically, rats or mice are used. For the cited study, female Wistar rats were utilized.[4]

-

Procedure:

-

Animals are administered either clonazepam or a vehicle control (e.g., saline) via a specific route (e.g., intraperitoneal injection) a set time before testing (e.g., 30 minutes).

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a set duration (e.g., 5 minutes). Key parameters measured include the number of entries into and the time spent in the open and closed arms.

-

-

Data Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Clinical Development

The promising preclinical data paved the way for clinical trials to evaluate the safety and efficacy of clonazepam in humans. Initially developed as an anticonvulsant, its therapeutic potential in anxiety disorders, particularly panic disorder, was also investigated.

Epilepsy

Early clinical trials confirmed the anticonvulsant effects of clonazepam in various types of epilepsy.

-

A controlled clinical trial in patients with simple absences, bilateral massive epileptic myoclonus, and atonic seizures who had an insufficient response to conventional antiepileptic drugs demonstrated that clonazepam (typically 3 to 6 mg daily) was significantly superior to placebo in controlling seizures.[9]

-

While effective for the acute management of seizures, long-term use for epilepsy can be limited by the development of tolerance to its anticonvulsant effects.[10]

Panic Disorder

Following its approval for epilepsy, clinical investigations revealed the significant efficacy of clonazepam in the treatment of panic disorder.

-

An open clinical trial with 50 patients with panic attacks showed that at a mean follow-up of 54.3 weeks, 62% of patients remained in treatment, with 90% of those having a good response.[5]

-

A double-blind, placebo-controlled study involving 24 patients with panic disorder and agoraphobia found that after 6 weeks of treatment with a fixed dose of 2 mg/day of clonazepam, 61.5% of patients were free of panic attacks compared to 11.1% in the placebo group.[11][12] This study also showed a significant reduction in anxiety as measured by the Hamilton Anxiety Scale.[11][13]

Mechanism of Action

Clonazepam exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[14]

Clonazepam is a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine site.[14] This binding enhances the affinity of the GABA-A receptor for GABA. The increased binding of GABA leads to a more frequent opening of the receptor's associated chloride ion channel. The influx of chloride ions into the neuron hyperpolarizes the cell membrane, making it less likely to fire an action potential. This overall increase in inhibitory neurotransmission is the basis for clonazepam's anxiolytic, anticonvulsant, muscle relaxant, and sedative properties.

GABA-A Receptor Signaling Pathway

The binding of clonazepam to the benzodiazepine site on the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition.

Pharmacokinetics

Understanding the pharmacokinetic profile of clonazepam is essential for its appropriate clinical use.

| Parameter | Value | Reference |

| Bioavailability | ~90% (oral) | [10] |

| Protein Binding | ~85% | [10] |

| Metabolism | Hepatic (primarily by nitroreduction to 7-aminoclonazepam) | [10] |

| Elimination Half-life | 19-60 hours | [10] |

| Peak Plasma Time | 1-4 hours (oral) | [10] |

Regulatory Approval and Clinical Use

Clonazepam was patented in 1964 and first marketed by Roche in the United States in 1975.[5][10] It was initially approved for the treatment of certain types of seizures.[5] Its efficacy in panic disorder was later established, leading to its widespread use for this indication as well.

Conclusion

The discovery and development of clonazepam represent a significant advancement in the fields of neuroscience and psychopharmacology. From its rational design and synthesis by Leo Sternbach and his team to its thorough preclinical and clinical evaluation, the story of clonazepam exemplifies a successful drug development pipeline. Its well-characterized mechanism of action as a positive allosteric modulator of the GABA-A receptor provides a clear basis for its potent anticonvulsant and anxiolytic effects. While newer agents have emerged, clonazepam remains an important therapeutic option for a range of neurological and psychiatric conditions, underscoring the enduring legacy of its discovery.

Experimental Workflow: Preclinical to Clinical Development of Clonazepam

References

- 1. Therapeutic response to benzodiazepine in panic disorder subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leo Sternbach - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic effect of clonazepam in female rats: grooming microstructure and elevated plus maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Experimental study of the anti-epileptic action of Clonazepam on "acute" rhinencephalic epilepsy in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | GABA receptor activation [reactome.org]

- 10. Clonazepam - Wikipedia [en.wikipedia.org]

- 11. scielo.br [scielo.br]

- 12. Double-blind clonazepam vs placebo in panic disorder treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GABAA receptor - Wikipedia [en.wikipedia.org]

Clonazepam Metabolites: A Technical Guide to Their Biological Activity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonazepam, a potent benzodiazepine, is extensively metabolized in the body, primarily into 7-aminoclonazepam, 7-acetamidoclonazepam, and 3-hydroxyclonazepam. While clonazepam's pharmacological activity is well-established, the biological roles of its metabolites are less understood. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of clonazepam's primary metabolites, detailed experimental protocols for their study, and visualizations of relevant pathways and workflows. Quantitative data indicates that while the parent drug is a potent modulator of the GABA-A receptor, its major metabolites exhibit significantly reduced or negligible pharmacological activity. This guide serves as a critical resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Clonazepam is a high-potency, long-acting benzodiazepine widely prescribed for the management of epilepsy, panic disorder, and anxiety.[1] Its therapeutic effects are primarily mediated through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2] Upon oral administration, clonazepam undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary metabolic pathway involves the reduction of the nitro group to an amine, forming 7-aminoclonazepam, which is subsequently acetylated to 7-acetamidoclonazepam.[3] A minor pathway involves hydroxylation to form 3-hydroxyclonazepam.[3] Understanding the biological activity and pharmacokinetic profiles of these metabolites is crucial for a complete comprehension of clonazepam's overall pharmacological and toxicological profile.

Metabolic Pathways of Clonazepam

Clonazepam is principally metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 playing a major role in its nitroreduction.[3][4] The subsequent acetylation of 7-aminoclonazepam is catalyzed by N-acetyltransferase 2 (NAT2).[3]

References

Beyond the Synapse: An In-depth Technical Guide to the Molecular Targets of Clonazepam Beyond GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of clonazepam that extend beyond its well-established activity at γ-aminobutyric acid (GABA) type A receptors. While clonazepam's primary mechanism of action involves the potentiation of GABAergic inhibition, a growing body of evidence suggests its interaction with other neurotransmitter systems and cellular components. This document synthesizes key findings, presents available quantitative data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts in this area.

Modulation of the Serotonergic System

Clonazepam exerts a notable influence on the serotonin (5-HT) system, primarily through indirect mechanisms that affect serotonin utilization and receptor density. Chronic administration of clonazepam has been shown to decrease the utilization of 5-HT by neurons.[1] This may be a compensatory response to long-term GABAergic potentiation.

One of the key findings is the upregulation of serotonin receptors following prolonged clonazepam exposure. Studies in rats have demonstrated that chronic treatment with clonazepam leads to an increase in the number of 5-HT1 and 5-HT2 binding sites in the frontal cortex.[2][3] This alteration is reflected by an increase in the maximum binding capacity (Bmax) without a change in the binding affinity (Kd).[2][3] Interestingly, this effect appears to be specific to clonazepam, as similar changes were not observed with diazepam.[3] Some research suggests that these changes may occur as a compensatory response to a decrease in the presynaptic release of serotonin.[2][3][4] However, it is important to note that in vitro studies have not shown direct binding of clonazepam to 5-HT1 or 5-HT2 receptors, indicating an indirect modulatory role.[5]

Quantitative Data: Serotonin Receptor Binding

| Target | Parameter | Value | Species | Tissue | Notes | Reference |

| 5-HT1 Receptors | Bmax | Increased | Rat | Frontal Cortex | Chronic clonazepam administration (5.0 mg/kg, i.p., 10 days) | [2] |

| Kd | No Change | Rat | Frontal Cortex | Chronic clonazepam administration | [2] | |

| 5-HT2 Receptors | Bmax | Increased | Rat | Frontal Cortex | Chronic clonazepam administration (2.5 mg/kg, i.p., 10 days) | [2] |

| Kd | No Change | Rat | Frontal Cortex | Chronic clonazepam administration | [2] |

Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of a compound for serotonin receptors, based on standard methodologies in the field.

Objective: To determine the binding affinity (Ki) of clonazepam for 5-HT1 and 5-HT2 receptors.

Materials:

-

Rat frontal cortex tissue homogenate

-

Radioligand for 5-HT1 receptors (e.g., [³H]5-HT)

-

Radioligand for 5-HT2 receptors (e.g., [³H]spiperone)

-

Unlabeled clonazepam

-

Incubation buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash the tissue. Repeat the centrifugation and resuspend the final pellet to a desired protein concentration.

-

Binding Assay: In a series of tubes, add a constant concentration of the radioligand and varying concentrations of unlabeled clonazepam to the membrane preparation.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the clonazepam concentration. Determine the IC50 value (the concentration of clonazepam that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Indirect Modulation of the Serotonergic System

Caption: Indirect modulation of the serotonergic system by chronic clonazepam administration.

Interaction with the Glutamatergic System

The effects of clonazepam on the glutamatergic system appear to be developmental and adaptive in nature. Early-life exposure to clonazepam in animal models has been shown to induce long-lasting changes in the expression and binding of NMDA and AMPA receptors.[6] These alterations are thought to be a compensatory mechanism to the sustained GABAergic inhibition. The impact of clonazepam on the glutamatergic system in the mature brain is less clear but is an area of active investigation, particularly in the context of tolerance and withdrawal phenomena.[6]

Experimental Workflow: Investigating Glutamatergic Receptor Changes

Caption: Experimental workflow for studying clonazepam-induced changes in glutamate receptors.

Voltage-Gated Ion Channels

Some of the anticonvulsant effects of benzodiazepines, including clonazepam, may be partially attributable to their interaction with voltage-gated ion channels.[7] At micromolar concentrations, benzodiazepines have been shown to act as calcium channel blockers.[1][8] There is also evidence to suggest that they may modulate the activity of voltage-dependent sodium channels, which could contribute to the inhibition of sustained, high-frequency repetitive neuronal firing.[7]

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol provides a generalized framework for investigating the effects of clonazepam on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Objective: To determine if clonazepam modulates the activity of voltage-gated sodium channels.

Materials:

-

Cultured neurons or isolated cells expressing voltage-gated sodium channels

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling micropipettes

-

Pipette puller

-

External (bath) solution containing physiological ion concentrations

-

Internal (pipette) solution mimicking the intracellular ionic environment

-

Clonazepam stock solution

-

Data acquisition and analysis software

Procedure:

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Preparation: Plate cells on coverslips for easy access. Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the cell membrane at a holding potential where sodium channels are in a closed state (e.g., -80 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Drug Application: Perfuse the recording chamber with the external solution containing a known concentration of clonazepam.

-

Data Acquisition: Record the sodium currents in the presence of clonazepam using the same voltage-step protocol.

-

Data Analysis: Compare the amplitude and kinetics of the sodium currents before and after the application of clonazepam to determine if the drug has an inhibitory or modulatory effect.

Translocator Protein (TSPO)

The interaction of clonazepam with the translocator protein (TSPO), also known as the peripheral benzodiazepine receptor, is a subject of some debate in the literature. While benzodiazepines as a class are known to bind to TSPO, some studies suggest that clonazepam has a very low affinity for this protein.[4] Conversely, other research indicates that clonazepam can displace [³H]diazepam from binding sites in the brain, suggesting some level of interaction.[9] It has also been proposed that benzodiazepines can modulate the activity of microglial cells, where TSPO is upregulated during neuroinflammation, and inhibit the release of inflammatory molecules.[8] Further research is needed to clarify the precise nature and functional significance of clonazepam's interaction with TSPO.

Other Molecular Interactions

Acetylcholine and Prolactin Release

Clonazepam has been shown to decrease the release of acetylcholine in the feline brain.[1] Additionally, it can suppress the secretion of prolactin in rats, with a higher potency than diazepam.[1][7]

Quantitative Data: Effects on Acetylcholine and Prolactin

| Target/Process | Effect | Dose | Species | Notes | Reference |

| Acetylcholine Release | Decrease | 10 mg/kg (i.p.) | Cat | Spontaneous release in the anterior horn of the lateral cerebral ventricle | [10] |

| Prolactin Secretion | Decrease | Dose-dependent | Rat | Clonazepam was more potent than diazepam | [7] |

Glial Cells

Benzodiazepines, including clonazepam, have been found to bind with high affinity to glial cell membranes in mice.[1] This interaction may be relevant to the anti-inflammatory and neuroprotective effects observed with some benzodiazepines.

Summary and Future Directions

While the primary therapeutic effects of clonazepam are mediated through the potentiation of GABAergic neurotransmission, this guide highlights several additional molecular targets that may contribute to its broad pharmacological profile. The modulation of the serotonergic and glutamatergic systems, although likely indirect, suggests that the long-term effects of clonazepam involve complex neuroadaptive changes. The potential interactions with voltage-gated ion channels, TSPO, and glial cells open new avenues for understanding the full spectrum of clonazepam's actions.

Future research should focus on obtaining more precise quantitative data, such as binding affinities and functional potencies, for clonazepam at these non-GABAergic targets. Elucidating the specific signaling pathways involved in these interactions will be crucial for a more complete understanding of its mechanism of action and for the development of novel therapeutics with improved efficacy and side-effect profiles. The detailed experimental protocols provided herein offer a starting point for researchers aiming to investigate these underexplored facets of clonazepam's pharmacology.

References

- 1. Clonazepam - Wikipedia [en.wikipedia.org]

- 2. Clonazepam-induced up-regulation of serotonin1 and serotonin2 binding sites in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological causes of hyperprolactinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonazepam-induced up-regulation of serotonin1 and serotonin2 binding sites in rat frontal cortex. | Semantic Scholar [semanticscholar.org]

- 5. Absence of tolerance to the excitatory effects of benzodiazepines: clonazepam-evoked shaking behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clonazepam-induced up-regulation of serotonin1 binding sites in frontal cortex of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 9. Long-term exposure of cortical cell cultures to clonazepam reduces benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of some benzodiazepines on the acetylcholine release in the anterior horn of the lateral cerebral ventricle of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Seizure Management: Initial Studies on Clonazepam

An In-depth Technical Guide on the Foundational Research of Clonazepam for Seizure Disorders

Introduction

In the landscape of epilepsy treatment, the introduction of benzodiazepines marked a significant turning point. Among these, clonazepam emerged as a potent anticonvulsant with a broad spectrum of activity. This technical guide delves into the core initial studies that established the efficacy and safety profile of clonazepam for various seizure disorders. It is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the seminal research that paved the way for clonazepam's clinical use. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and visualizes complex pathways and workflows to offer a comprehensive understanding of the foundational science behind this critical antiepileptic drug.

Mechanism of Action: Enhancing GABAergic Inhibition

Clonazepam exerts its anticonvulsant effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the GABA-A receptor, clonazepam enhances the affinity of GABA for its own binding site. This potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This fundamental mechanism underpins its efficacy in suppressing the abnormal and excessive electrical activity that characterizes epileptic seizures.

Seminal Clinical Trials: Efficacy Across Seizure Types

The initial clinical evaluation of clonazepam in the 1970s demonstrated its effectiveness against a variety of seizure types, including status epilepticus, absence seizures, myoclonic seizures, and psychomotor seizures.

Status Epilepticus: The Gastaut et al. (1971) Study

One of the earliest and most influential studies was conducted by Gastaut and colleagues, investigating the use of intravenous clonazepam for the treatment of status epilepticus.[1][2][3]

Experimental Protocol:

-

Study Design: Open-label, non-comparative trial.

-

Patient Population: 37 patients experiencing 39 episodes of status epilepticus.

-

Intervention: Intravenous administration of clonazepam. The dosage ranged from 1 to 8 mg.

-

Assessment: Clinical observation of seizure cessation and monitoring of vital signs.

Quantitative Data Summary:

| Outcome Measure | Result |

| Number of Status Epilepticus Episodes | 39 |

| Successful Seizure Termination | 38 (97.4%) |

| Unsuccessful Seizure Termination | 1 (2.6%) |

This pioneering study established clonazepam as a highly effective and rapid-acting agent for the emergency management of status epilepticus.

Absence Seizures: The Dreifuss et al. (1975) and Sato et al. (1977) Studies

The efficacy of clonazepam in treating absence seizures, a common pediatric epilepsy syndrome, was investigated in several key studies.

Dreifuss et al. (1975) Experimental Protocol:

-

Study Design: Open-label, dose-ranging study.

-

Patient Population: 10 children with absence seizures.

-

Intervention: Oral clonazepam administered for 8 weeks. The dosage ranged from 0.028 to 0.111 mg/kg/day.

-

Assessment:

-

Seizure frequency was monitored through parental reports and 12-hour telemetered electroencephalography (EEG) before and after the 8-week treatment period.

-

Serum clonazepam concentrations were measured at steady state after 8 weeks.

-

Sato et al. (1977) Experimental Protocol:

-

Study Design: A double-blind, crossover clinical trial comparing clonazepam to a standard treatment for absence seizures.[4][5][6]

-

Patient Population: Children with absence seizures.

-

Intervention: Oral clonazepam versus an active comparator.

-

Assessment: Seizure frequency and adverse effects were systematically recorded.

Quantitative Data Summary from Dreifuss et al. (1975):

| Parameter | Range |

| Clonazepam Dosage | 0.028 - 0.111 mg/kg/day |

| Serum Clonazepam Levels | 13 - 72 ng/mL |

| Outcome | Number of Patients |

| Significant Decrease in Seizure Frequency | 8 out of 10 |

| Seizure-Free | 3 out of 10 |

| Experiencing Side Effects (drowsiness, ataxia) | 6 out of 10 |

These studies demonstrated the effectiveness of clonazepam in reducing absence seizure frequency, while also highlighting the dose-dependent nature of its therapeutic and adverse effects.

Myoclonic Seizures: The Browne (1976) and Nanda et al. (1977) Studies

Clonazepam's utility in the management of myoclonic seizures was another critical area of early investigation.

Experimental Protocol (General Approach):

-

Study Design: Early studies were often open-label or single-blind, with some later studies employing more rigorous double-blind, placebo-controlled designs.

-

Patient Population: Patients with various forms of myoclonic epilepsy.

-

Intervention: Clonazepam was typically added to existing anticonvulsant regimens.

-

Assessment: Seizure frequency, particularly of myoclonic jerks, was the primary efficacy endpoint. Adverse effects were also systematically recorded.

Quantitative Data Summary from Nanda et al. (1977) Double-Blind Trial:

| Seizure Type | Number of Patients | Outcome |

| Myoclonic Jerks | 15 | Suppression in 12, >80% reduction in 3 |

| Tonic-Clonic Seizures (in patients with myoclonus) | 12 | Ceased in 8, >50% reduction in 4 |

These findings solidified clonazepam's role as a valuable therapeutic option for patients with myoclonic seizures, often providing significant improvement where other treatments had failed.

Psychomotor (Complex Partial) Seizures: The Mikkelsen et al. (1981) Study

To evaluate its efficacy in focal seizures, a randomized, double-blind, multicenter trial was conducted comparing clonazepam to carbamazepine, an established treatment for psychomotor epilepsy.[4]

Experimental Protocol:

-

Study Design: Randomized, double-blind, parallel-group trial.

-

Patient Population: Patients with newly diagnosed psychomotor epilepsy.

-

Intervention: Clonazepam versus carbamazepine.

-

Assessment: Seizure frequency and adverse events were monitored throughout the study.

Pharmacokinetics of Clonazepam in Early Studies

Initial pharmacokinetic studies in the 1970s provided essential information on the absorption, distribution, metabolism, and excretion of clonazepam.

Key Pharmacokinetic Parameters:

| Parameter | Value |

| Bioavailability (Oral) | Approximately 90% |

| Time to Peak Plasma Concentration | 1-4 hours |

| Protein Binding | ~85% |

| Elimination Half-life | 18-50 hours |

| Metabolism | Hepatic (primarily via nitroreduction) |

This pharmacokinetic profile, characterized by good oral absorption and a relatively long half-life, supported its use for maintenance therapy in epilepsy.

Conclusion

The initial studies on clonazepam for seizure disorders, conducted primarily in the 1970s, laid a robust foundation for its widespread clinical use. These pioneering investigations, though sometimes lacking the rigorous design of modern clinical trials, consistently demonstrated clonazepam's potent and broad-spectrum anticonvulsant activity. The research highlighted its remarkable efficacy in challenging conditions such as status epilepticus and myoclonic seizures, and also established its utility in absence and psychomotor seizures. While the development of tolerance and the potential for adverse effects were recognized early on, these initial studies were instrumental in defining both the benefits and the limitations of clonazepam, securing its place as an important tool in the armamentarium against epilepsy. Further research would continue to refine its clinical application, but the foundational work of these early investigators was undeniably a critical step forward in the management of seizure disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Bibliography - The Idea of Epilepsy [cambridge.org]

- 3. Clinical considerations in transitioning patients with epilepsy from clonazepam to clobazam: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonazepam monotherapy for treating people with newly diagnosed epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cochranelibrary.com [cochranelibrary.com]

- 6. Clonazepam monotherapy for treating people with newly diagnosed epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Clonazepam Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clonazepam is a benzodiazepine derivative with anticonvulsant, muscle relaxant, and anxiolytic properties. Accurate and reliable quantification of Clonazepam in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and accuracy. This document provides detailed protocols for the quantification of Clonazepam using reversed-phase HPLC (RP-HPLC) with UV detection.

Data Presentation: Summary of HPLC Methods

The following tables summarize the key parameters of various HPLC methods for Clonazepam quantification, providing a comparative overview for method selection and development.

Table 1: HPLC Methods for Clonazepam in Pharmaceutical Dosage Forms

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] | Smallbore C18 (150 mm x 3.0 mm, 3 µm)[2] | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile: Methanol (60:40 v/v)[1] | Water: Methanol: Acetonitrile (40:30:30 v/v/v)[2] | Methanol: 0.02M Phosphate buffer (pH 2.6) (55:45 v/v)[3] |

| Flow Rate | 1.0 ml/min[1] | 400 µl/min[2] | 1.0 ml/min[3] |

| Detection (UV) | 254 nm[1] | 254 nm[2] | 255 nm[3] |

| Retention Time (min) | 6.11[1] | 4.0[2] | Not Specified |

| Linearity Range (µg/ml) | 5 - 25[1] | Not Specified | 0 - 14[3] |

| LOD (µg/ml) | 0.092[1] | 0.024[2] | 0.06[3] |

| LOQ (µg/ml) | 0.97[1] | Not Specified | 0.18[3] |

Table 2: HPLC Methods for Clonazepam in Biological Matrices (Plasma/Serum)

| Parameter | Method 4 | Method 5 |

| Matrix | Human Plasma | Serum |

| Column | Nova Pak C18 | 5 µm C18 |

| Mobile Phase | Acetonitrile: 0.01 M Sodium Acetate (pH 7) (40:60 v/v)[4] | Sodium Phosphate Buffer, Acetonitrile, and Methanol[5] |

| Flow Rate | Not Specified | 2.0 ml/min[5] |

| Detection (UV) | Not Specified | 306 nm[5] |

| Linearity Range (ng/ml) | 5 - 100[4] | 2 - 200[5] |

| LOQ (ng/ml) | 5[4] | Not Specified |

| Sample Preparation | Liquid-liquid extraction with Hexane:Ethyl Acetate (90:10 v/v)[4] | Liquid-liquid extraction with Chloroform at alkaline pH[5] |

Experimental Protocols

This section provides detailed step-by-step protocols for the quantification of Clonazepam in pharmaceutical tablets and human plasma.

Protocol 1: Quantification of Clonazepam in Pharmaceutical Tablets

This protocol is based on a validated stability-indicating HPLC method.[1]

1. Materials and Reagents

-

Clonazepam reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Clonazepam tablets

-

0.45 µm membrane filter

2. Instrumentation

-

HPLC system with UV detector (e.g., SHIMADZU-SPD 20A)[1]

-

C18 column (250 mm x 4.6 mm, 5 µm particle size)[1]

-

Analytical balance

-

Sonicator

-

Volumetric flasks and pipettes

3. Chromatographic Conditions

-

Mobile Phase: Acetonitrile: Methanol (60:40 v/v)[1]

-

Flow Rate: 1.0 ml/min[1]

-

Column Temperature: 30°C[1]

-

Detection Wavelength: 254 nm[1]

-

Injection Volume: 20 µl

4. Preparation of Standard Stock Solution

-

Accurately weigh 25 mg of Clonazepam reference standard and transfer to a 25 ml volumetric flask.[3]

-

Dissolve and make up to volume with the mobile phase.[3]

-

From this stock solution, prepare working standards in the concentration range of 5-25 µg/ml by further dilution with the mobile phase.[1]

5. Preparation of Sample Solution

-

Weigh and powder 20 Clonazepam tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Clonazepam and transfer it to a 100 ml volumetric flask.

-

Add about 70 ml of the mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 ml with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 10 µg/ml).

6. Analysis

-

Inject 20 µl of the blank (mobile phase), standard solutions, and sample solution into the HPLC system.

-

Record the chromatograms and measure the peak area for Clonazepam.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of Clonazepam in the sample solution from the calibration curve.

Protocol 2: Quantification of Clonazepam in Human Plasma

This protocol describes a method for determining Clonazepam in human plasma using HPLC with UV detection.[4]

1. Materials and Reagents

-

Clonazepam reference standard

-

3-Methylclonazepam (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Sodium Acetate

-

Acetic Acid

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Human plasma

2. Instrumentation

-

HPLC system with UV detector

-

Nova Pak® C18 reversed-phase column[4]

-

Centrifuge

-

Vortex mixer

-

Evaporator

3. Chromatographic Conditions

-

Mobile Phase: Acetonitrile: 0.01 M Sodium Acetate (adjusted to pH 7 with dilute acetic acid) (40:60, v/v)[4]

-

Detection: UV detection (wavelength not specified, typically around 240-310 nm for benzodiazepines)

4. Preparation of Standard and Quality Control (QC) Samples

-

Prepare stock solutions of Clonazepam and the internal standard (IS) in a suitable solvent (e.g., methanol).

-

Spike blank human plasma with appropriate volumes of the Clonazepam stock solution to prepare calibration standards (e.g., 5, 10, 20, 50, 100 ng/mL) and QC samples (low, mid, and high concentrations).[4]

5. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 ml of plasma sample (standard, QC, or unknown), add a fixed amount of the internal standard.

-

Add 5 ml of the extraction solvent (hexane:ethyl acetate, 90:10, v/v).[4]

-

Vortex for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µl).

6. Analysis

-

Inject the reconstituted sample into the HPLC system.

-

Record the chromatograms and measure the peak areas for Clonazepam and the internal standard.

-

Calculate the peak area ratio (Clonazepam/IS).

-